

Spectroscopic and Physicochemical Analysis of 4-Heptyl-N-phenylaniline: A Technical Overview

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Compound of Interest

Compound Name: 4-Heptyl-N-phenylaniline

Cat. No.: B15444978

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Introduction

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of **4-Heptyl-N-phenylaniline**. Due to the limited availability of published experimental spectroscopic data for **4-Heptyl-N-phenylaniline**, this document presents data for the closely related compound, 4-Heptylaniline, as a reference. The structural similarity, primarily the presence of the 4-heptylphenyl group, makes its spectroscopic data a valuable comparative tool for researchers. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of alkylated aniline derivatives.

Physicochemical Properties

Basic physicochemical data for **4-Heptyl-N-phenylaniline** (CAS: 64924-62-5) has been reported, providing a foundational understanding of the molecule.^[1]

Property	Value
Molecular Formula	C ₁₉ H ₂₅ N
Molecular Weight	267.409 g/mol
Density	0.987 g/cm ³
Flash Point	199.8 °C
Refractive Index	1.565
LogP	6.01610
Exact Mass	267.199 g/mol

Spectroscopic Data (Reference Compound: 4-Heptylaniline)

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Heptylaniline (CAS: 37529-27-4), a structural analogue of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Data for 4-Heptylaniline

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Data for 4-Heptylaniline

Chemical Shift (ppm)	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This provides a characteristic fingerprint of the functional groups present.

Key IR Absorption Bands for 4-Heptylaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not available in search results	N-H stretch (amine)	
C-H stretch (aromatic)		
C-H stretch (aliphatic)		
C=C stretch (aromatic)		
C-N stretch		

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data for 4-Heptylaniline

m/z	Relative Intensity (%)	Assignment
Data not available in search results	[M] ⁺ (Molecular Ion)	

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of similar organic compounds.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm).

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

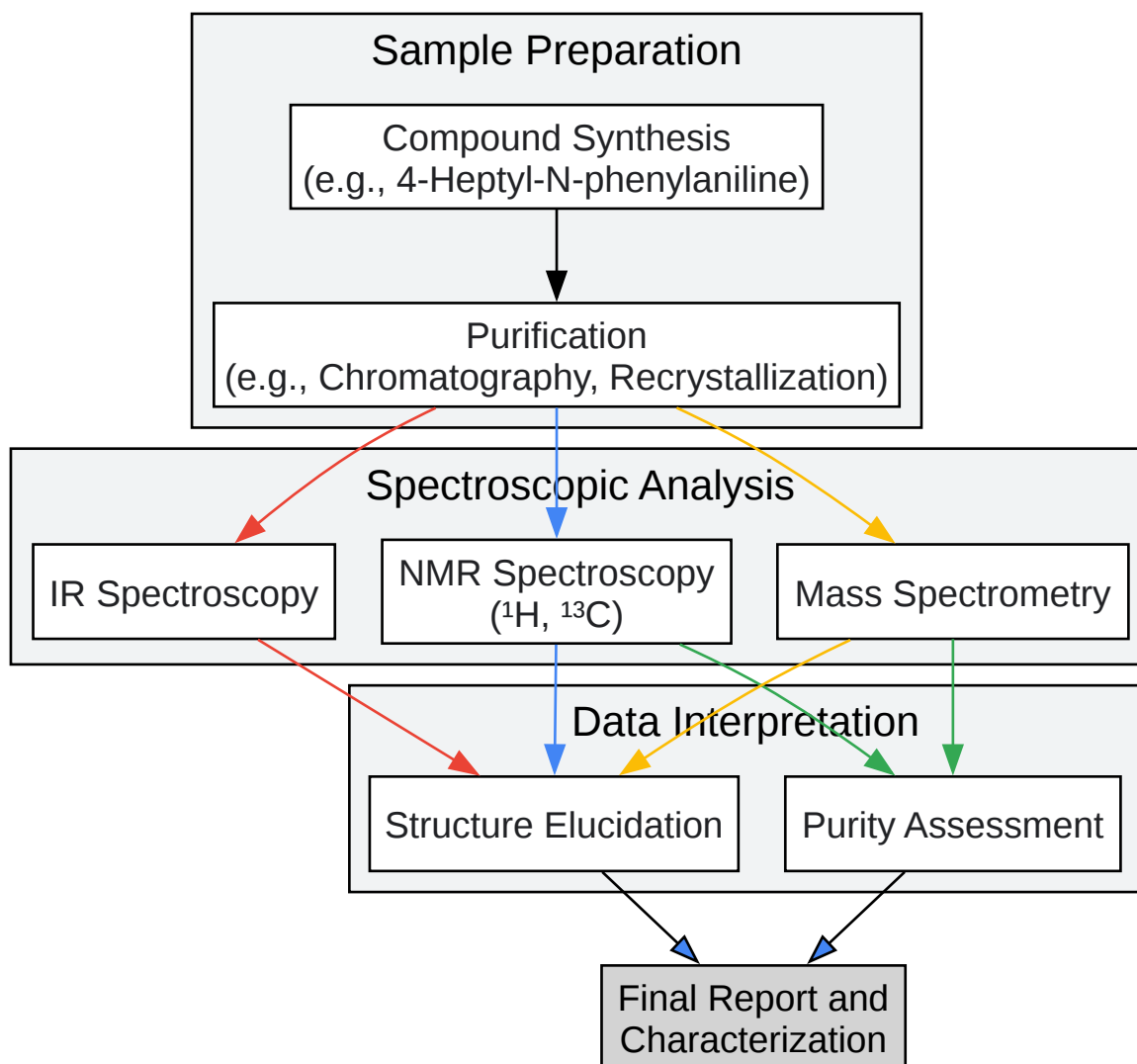
Mass Spectrometry

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC-MS) for volatile compounds, and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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References

- 1. unichemist.com [unichemist.com]

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